

# Preparing Indirubin Derivative E804 stock solution in DMSO

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Compound of Interest		
Compound Name:	Indirubin Derivative E804	
Cat. No.:	B10772170	Get Quote

## **Application Notes: Indirubin Derivative E804**

#### Introduction

Indirubin Derivative E804, also known as Indirubin-3'-(2,3 dihydroxypropyl)-oximether, is a synthetic, water-soluble derivative of indirubin.[1] Indirubin is a naturally occurring bis-indole alkaloid found in the Indigo plant and has been utilized in traditional Chinese medicine for its anti-inflammatory and anti-tumor properties.[2][3] E804 was developed to improve upon the poor solubility and bioavailability of the parent compound, enhancing its potential as a therapeutic agent in research and drug development.[4]

#### Mechanism of Action

E804 is a multi-target kinase inhibitor with potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Its primary mechanisms of action include:

Inhibition of STAT3 Signaling: E804 is a strong inhibitor of Signal Transducer and Activator of
Transcription 3 (STAT3) signaling.[5] It achieves this by directly inhibiting the activity of
upstream kinases such as c-Src.[5][6] The inhibition of STAT3, a key oncogenic transcription
factor, leads to the suppression of anti-apoptotic proteins like Mcl-1 and survivin, thereby
inducing apoptosis in cancer cells.[4]

### Methodological & Application

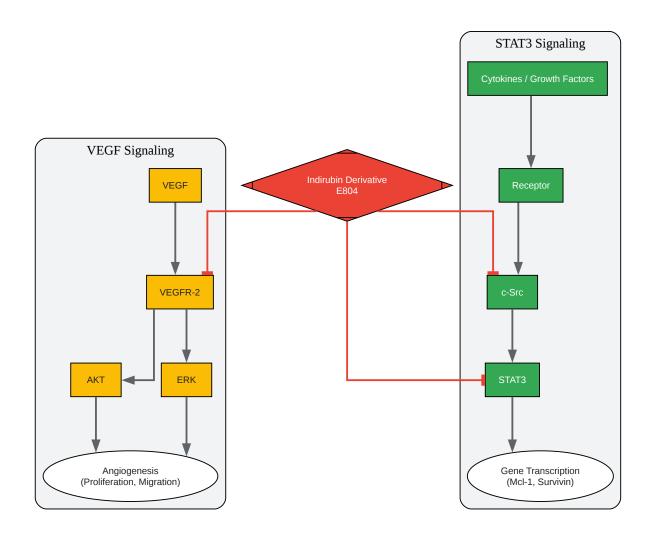




- Inhibition of Angiogenesis: The compound exhibits potent anti-angiogenic (or angiosuppressive) activity.[4] It directly inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity, a critical step in the formation of new blood vessels that supply tumors.[5] This leads to a reduction in the phosphorylation of downstream effectors like AKT and ERK, ultimately inhibiting endothelial cell proliferation, migration, and tube formation.[5]
- Inhibition of other Kinases: E804 also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC50 of 0.65 μM, and Cyclin-dependent kinase 2 (CDK2)/CycE with an EC50 of 0.23 μM.[1][7]

These inhibitory actions make E804 a valuable tool for studying cancer biology and a promising candidate for preclinical drug development.[8][9]





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Caption: E804 inhibits STAT3 and VEGFR-2 signaling pathways.

## **Physicochemical and Solubility Data**



All quantitative data for **Indirubin Derivative E804** is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of Indirubin Derivative E804

Property	Value	Reference
Full Name	Indirubin-3'-(2,3 dihydroxypropyl)-oximether	[6]
Molecular Formula	C20H19N3O4	N/A
Molecular Weight	365.38 g/mol	[1]
Appearance	Dark red solid	[7]
Log P (Partition Coefficient)	3.54 ± 0.03	[10]
Log D (Distribution Coefficient)	3.54 ± 0.03	[10]
рКа	No detectable pKa in pH range 2-11	[10]

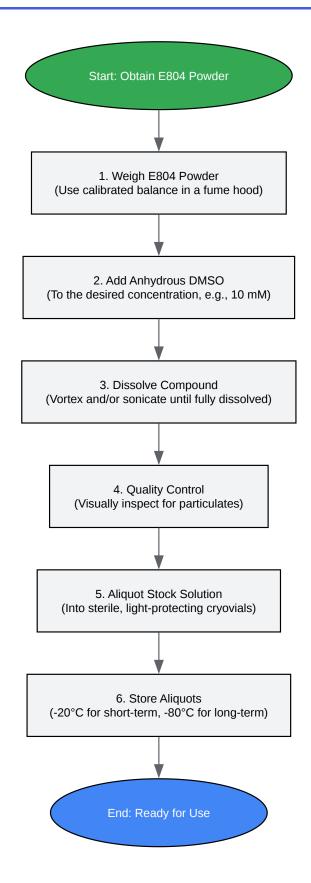
Table 2: Solubility Profile of Indirubin Derivative E804

Solvent	Solubility	Notes	Reference
DMSO	Highest solubility among organic solvents	A stock of 10 mM (3.65 mg/mL) is readily achievable.	[10][11]
Water	Practically insoluble	-	[10]
Ethanol	Insoluble	Data for parent compound indirubin.	[3]

### **Protocols: Stock Solution Preparation and Use**

The following protocols provide detailed methodologies for preparing and using E804 solutions for research applications.





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**Caption:** Workflow for preparing E804 stock solution in DMSO.



# Protocol 1: Preparation of 10 mM E804 Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

#### Materials and Equipment:

- Indirubin Derivative E804 powder (MW: 365.38 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Calibrated analytical balance
- Sterile, amber or light-protecting microcentrifuge tubes or cryovials
- · Sterile pipette and tips
- Vortex mixer
- Sonicator bath (optional)

#### Procedure:

- Pre-calculation: Determine the required mass of E804 for your desired stock solution volume. To make 1 mL of a 10 mM stock solution:
  - Mass (mg) = 10 mmol/L \* 1 L/1000 mL \* 1 mL \* 365.38 g/mol \* 1000 mg/g = 3.65 mg
- Weighing: In a chemical fume hood, carefully weigh out the calculated amount of E804 powder (e.g., 3.65 mg) and place it into a sterile, appropriately sized tube.
- Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the E804 powder.
- Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or until the solution is clear and free of particulates.[1]



- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.[1]
- Storage Conditions: Store the aliquots protected from light.
  - For short-term storage (up to 1 month), store at -20°C.[1]
  - For long-term storage (up to 6 months), store at -80°C.[1]

# Protocol 2: Preparation of Working Solutions from DMSO Stock

A. In Vitro Working Solution (for Cell Culture)

- Thaw a single aliquot of the 10 mM E804 DMSO stock solution at room temperature.
- Perform a serial dilution of the stock solution directly into your cell culture medium to achieve the desired final concentration (e.g., 1  $\mu$ M, 10  $\mu$ M).
- Important: The final concentration of DMSO in the cell culture medium should be kept low, typically <0.1% v/v, to avoid solvent-induced cytotoxicity.[11] For example, to make 1 mL of medium with 10 μM E804, add 1 μL of the 10 mM stock solution.</li>
- B. In Vivo Working Solution (for Animal Studies)

For in vivo studies, E804 is often administered in a vehicle that improves its bioavailability. The following is an example formulation based on published methods.[1]

#### Materials:

- E804 stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)



Procedure to prepare a clear solution (≥ 2.08 mg/mL):[1]

- Prepare a vehicle mixture consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of the vehicle mixture.
- For example, to make 1 mL of working solution:
  - Add 100 μL of the 20.8 mg/mL DMSO stock to a sterile tube.
  - Add 900 μL of the prepared vehicle mixture.
- Mix thoroughly until a clear solution is formed. This formulation yields a final concentration of 2.08 mg/mL with 10% DMSO.

#### Safety Precautions:

- Indirubin Derivative E804 should be handled as a potentially hazardous material.[2]
- Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
- Perform all weighing and initial solubilization steps in a chemical fume hood to avoid inhalation of the powder.
- Consult the Safety Data Sheet (SDS) for complete safety information.

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